1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine
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Overview
Description
1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine is an organic compound that features a piperazine ring substituted with a 3-fluoro-5-nitrophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonyl group can undergo hydrolysis in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-[(3-Amino-5-fluorophenyl)carbonyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and piperazine.
Scientific Research Applications
1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chloro-5-nitrophenyl)carbonyl]piperazine
- 1-[(3-Fluoro-4-nitrophenyl)carbonyl]piperazine
- 1-[(3-Fluoro-5-methylphenyl)carbonyl]piperazine
Uniqueness
1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C11H12FN3O3 |
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Molecular Weight |
253.23 g/mol |
IUPAC Name |
(3-fluoro-5-nitrophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12FN3O3/c12-9-5-8(6-10(7-9)15(17)18)11(16)14-3-1-13-2-4-14/h5-7,13H,1-4H2 |
InChI Key |
IEMVOZQXKDXXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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